molecular formula C27H34N2O4 B12054042 4-(2-Decanoylcarbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate CAS No. 477728-91-9

4-(2-Decanoylcarbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate

Cat. No.: B12054042
CAS No.: 477728-91-9
M. Wt: 450.6 g/mol
InChI Key: QKXHLZGWHFTKTB-OADQYJAJSA-N
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Description

4-(2-Decanoylcarbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a decanoylcarbohydrazonoyl group, a methoxyphenyl group, and a phenylacrylate group. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Decanoylcarbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-Decanoylcarbohydrazide: This intermediate is synthesized by reacting decanoic acid with hydrazine hydrate under reflux conditions.

    Formation of 4-(2-Decanoylcarbohydrazonoyl)-2-methoxyphenyl Intermediate: The 2-decanoylcarbohydrazide is then reacted with 2-methoxybenzaldehyde in the presence of an acid catalyst to form the desired intermediate.

    Coupling with 3-Phenylacrylic Acid: The final step involves coupling the intermediate with 3-phenylacrylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Decanoylcarbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-(2-Decanoylcarbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Decanoylcarbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-Decanoylcarbohydrazonoyl)phenyl 3-methylbenzoate
  • 4-Bromo-2-(2-Dodecanoylcarbohydrazonoyl)phenyl 3-methylbenzoate
  • 2-Methoxy-4-(2-(Phenoxyacetyl)carbohydrazonoyl)phenyl 3-phenylacrylate

Uniqueness

4-(2-Decanoylcarbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

477728-91-9

Molecular Formula

C27H34N2O4

Molecular Weight

450.6 g/mol

IUPAC Name

[4-[(E)-(decanoylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C27H34N2O4/c1-3-4-5-6-7-8-12-15-26(30)29-28-21-23-16-18-24(25(20-23)32-2)33-27(31)19-17-22-13-10-9-11-14-22/h9-11,13-14,16-21H,3-8,12,15H2,1-2H3,(H,29,30)/b19-17+,28-21+

InChI Key

QKXHLZGWHFTKTB-OADQYJAJSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2)OC

Canonical SMILES

CCCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C=CC2=CC=CC=C2)OC

Origin of Product

United States

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